molecular formula C18H17N3O2 B2588865 2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione CAS No. 36883-36-0

2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione

Cat. No. B2588865
Key on ui cas rn: 36883-36-0
M. Wt: 307.353
InChI Key: WKSAPRZVBCMEQA-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

Potassium cyanide (0.151 g, 2.32 mmol), ammonium carbonate (0.445 g, 4.64 mmol), and 1-benzhydrylazetidin-3-one (WO2007109334) (0.500 g, 2.11 mmol) were combined in 10 mL 2:1 EtOH/H2O and heated at 60° C. for 3 days in a sealed tube. The reaction mixture was cooled and concentrated in vacuo to remove EtOH. Additional water was added, and the solids were collected by filtration, rinsing with water and a minimal volume of MeOH. This gave 441 mg of a white solid. The material was suspended in 10 mL MeOH and sonicated for 10 min. The solid was collected and rinsed with MeOH to give 2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione (0.283 g, 43.7% yield) as a white solid. m/z (ESI, +ve ion) 308.1 (M+H)+.
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
0.445 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-].[NH4+:8].[NH4+:9].[CH:10]([N:23]1[CH2:26][C:25](=O)[CH2:24]1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C[CH2:29][OH:30].O>>[CH:10]([N:23]1[CH2:26][C:25]2([C:29](=[O:30])[NH:9][C:4](=[O:7])[NH:8]2)[CH2:24]1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.151 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
0.445 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
Step Four
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
Additional water was added
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
rinsing with water
CUSTOM
Type
CUSTOM
Details
sonicated for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
rinsed with MeOH

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2(C1)NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.283 g
YIELD: PERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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